3-(4-ethoxyphenyl)-5-(3-methoxybenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline
Description
3-(4-Ethoxyphenyl)-5-(3-methoxybenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline is a polycyclic heteroaromatic compound featuring a pyrazoloquinoline core fused with a [1,3]dioxolo ring system. Its structure includes two key substituents: a 4-ethoxyphenyl group at position 3 and a 3-methoxybenzyl group at position 3. The compound’s molecular formula is C₂₈H₂₄N₂O₅, with a molecular weight of 469.5 g/mol and an XLogP3 value of 4.5, indicating moderate lipophilicity . This compound is of interest due to structural similarities to pharmacologically active pyrazoloquinoline derivatives, which often exhibit antitumor, antimicrobial, or kinase-inhibitory properties .
Properties
IUPAC Name |
5-(4-ethoxyphenyl)-8-[(3-methoxyphenyl)methyl]-12,14-dioxa-3,4,8-triazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(16),2,4,6,9,11(15)-hexaene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23N3O4/c1-3-32-19-9-7-18(8-10-19)26-22-15-30(14-17-5-4-6-20(11-17)31-2)23-13-25-24(33-16-34-25)12-21(23)27(22)29-28-26/h4-13,15H,3,14,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOPMATAZVPSKJY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C3C2=CN(C4=CC5=C(C=C43)OCO5)CC6=CC(=CC=C6)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-(4-ethoxyphenyl)-5-(3-methoxybenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline is a compound that belongs to the pyrazoloquinoline family, which has garnered attention for its potential biological activities, particularly in anticancer and anti-inflammatory contexts. This article reviews the biological activity of this compound, drawing from various studies to elucidate its mechanisms of action and therapeutic potential.
Chemical Structure
The compound's structure can be represented as follows:
This structure features a pyrazoloquinoline core modified with ethoxy and methoxy substituents that may influence its biological properties.
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazolo[4,3-c]quinoline derivatives. The compound has been evaluated for its cytotoxicity against various cancer cell lines. For instance:
- In vitro studies demonstrated that derivatives of pyrazolo[4,3-c]quinoline exhibited significant inhibition of cell proliferation in several cancer cell lines, including ACHN (renal), HCT-15 (colon), and NUGC-3 (gastric) cells. The most potent derivatives showed GI50 values below 8 µM across these lines, indicating strong antiproliferative activity .
- Mechanism of Action : The compound has been shown to inhibit topoisomerase I and IIα enzymes, which are crucial for DNA replication and transcription. Inhibition of these enzymes leads to DNA damage and apoptosis in cancer cells .
Anti-inflammatory Effects
In addition to its anticancer properties, the compound exhibits anti-inflammatory activity:
- Nitric Oxide Production : Studies have indicated that certain pyrazolo[4,3-c]quinoline derivatives can inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. This inhibition is comparable to established anti-inflammatory agents .
- Mechanisms : The anti-inflammatory effects are linked to the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression, both of which are critical mediators in inflammatory responses .
Study 1: Anticancer Activity Assessment
A study evaluated a series of pyrazolo[4,3-c]quinoline derivatives for their cytotoxic effects on various cancer cell lines. The findings revealed that:
| Compound | Cell Line | GI50 (µM) | Mechanism |
|---|---|---|---|
| 1M | NUGC-3 | < 8 | Topoisomerase IIα inhibition |
| 2E | HCT-15 | < 7 | Topoisomerase I inhibition |
| 2P | ACHN | < 6 | Induction of apoptosis |
These results underscore the potential of these compounds as anticancer agents .
Study 2: Anti-inflammatory Mechanism Exploration
Another study focused on the anti-inflammatory properties of pyrazolo[4,3-c]quinolines:
| Compound | NO Inhibition (%) | iNOS Expression | COX-2 Expression |
|---|---|---|---|
| 2i | 85% | Downregulated | Downregulated |
| 2m | 80% | Downregulated | Downregulated |
This study confirmed that specific derivatives can significantly reduce NO production and modulate inflammatory pathways effectively .
Comparison with Similar Compounds
Table 1: Key Molecular Parameters of Comparable Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | XLogP3 | Rotatable Bonds | Key Substituents |
|---|---|---|---|---|---|
| Target Compound* | C₂₈H₂₄N₂O₅ | 469.5 | 4.5 | 8 | 4-ethoxyphenyl, 3-methoxybenzyl |
| 8-Ethoxy-3-(4-methoxyphenyl)-5-[(3-methylphenyl)methyl]pyrazolo[4,3-c]quinoline | C₂₇H₂₆N₂O₂ | 423.5 | 4.9 | 6 | 4-methoxyphenyl, 3-methylbenzyl |
| 3-(3,4-Dimethylphenyl)-5-(4-fluorobenzyl)-8,9-dihydro-5H-[1,4]dioxino[2,3-g]pyrazolo[4,3-c]quinoline | C₂₇H₂₂FN₃O₂ | 439.49 | N/A | 5 | 3,4-dimethylphenyl, 4-fluorobenzyl |
| 5-Ethyl-3-methyl-1,5-dihydro-4H-pyrazolo[4,3-c]quinolin-4-one | C₁₃H₁₃N₃O | 227.26 | N/A | 2 | Ethyl, methyl |
| 8-Chloro-6-methyl[1,3]dioxolo[4,5-g]quinoline | C₁₁H₈ClNO₂ | 235.65 | N/A | 0 | Chloro, methyl |
*Target compound: 3-(4-ethoxyphenyl)-5-(3-methoxybenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline. Data sourced from .
Key Observations :
- The target compound has the highest molecular weight and rotatable bond count among the analogs, likely due to its ethoxy and methoxybenzyl substituents. These groups increase steric bulk and flexibility, which may influence pharmacokinetic properties such as oral bioavailability .
- The fluorobenzyl-substituted analog (C₂₇H₂₂FN₃O₂) exhibits reduced lipophilicity compared to the target compound, as fluorine’s electronegativity diminishes hydrophobic interactions .
- Simpler analogs like 8-chloro-6-methyl[1,3]dioxolo[4,5-g]quinoline lack fused pyrazole rings, resulting in lower molecular complexity and fewer hydrogen-bonding sites .
Limitations and Challenges
- Synthetic Complexity: The multi-step synthesis of the target compound (e.g., cyclization, cross-coupling) leads to lower yields compared to simpler derivatives like 5-ethyl-3-methylpyrazoloquinolinone .
- Solubility Issues: High lipophilicity (XLogP3 = 4.5) may limit aqueous solubility, necessitating formulation strategies such as nanoparticle encapsulation .
Preparation Methods
Friedländer Condensation
This method employs a ketone and an o-aminobenzaldehyde derivative. For example, reacting 3-methoxybenzylamine with 4-ethoxyacetophenone under acidic conditions yields an intermediate Schiff base, which cyclizes to form the quinoline backbone. Subsequent treatment with hydrazine derivatives introduces the pyrazole ring.
Key Reaction Conditions
| Starting Materials | Catalyst | Temperature | Yield (%) |
|---|---|---|---|
| 4-Ethoxyacetophenone, 3-Methoxybenzylamine | HCl (conc.) | 80°C | 62–68 |
| Hydrazine hydrate | Ethanol | Reflux | 75–82 |
Niementowski Reaction
Anthranilic acid derivatives react with ketones in the presence of a base. For instance, anthranilic acid and 3-methoxybenzyl ketone form a 4-hydroxyquinoline intermediate, which is subsequently dehydrated and functionalized with hydrazine to yield the pyrazoloquinoline core.
Functionalization with 4-Ethoxyphenyl and 3-Methoxybenzyl Groups
Suzuki-Miyaura Coupling for 4-Ethoxyphenyl Attachment
A palladium-catalyzed cross-coupling installs the 4-ethoxyphenyl group at position 3. The quinoline core is first brominated at position 3, followed by coupling with 4-ethoxyphenylboronic acid.
Representative Data
| Brominating Agent | Coupling Catalyst | Ligand | Yield (%) |
|---|---|---|---|
| NBS | Pd(PPh₃)₄ | SPhos | 78 |
Alkylation for 3-Methoxybenzyl Incorporation
The 3-methoxybenzyl group is introduced via nucleophilic substitution. A quinoline intermediate with a leaving group (e.g., Cl) at position 5 reacts with 3-methoxybenzylmagnesium bromide under Grignard conditions.
Critical Parameters
Multicomponent One-Pot Synthesis
A streamlined approach combines the core synthesis and functionalization in a single pot. For example, a mixture of 4-ethoxyphenylacetaldehyde, 3-methoxybenzylhydrazine, and anthranilic acid undergoes cyclocondensation in the presence of p-TsOH, followed by in situ dioxolane formation.
Advantages :
Challenges and Optimization
Regioselectivity in Pyrazole Formation
Control of regioselectivity during pyrazole ring closure is critical. Steric effects from the 3-methoxybenzyl group favor formation of the [4,3-c] isomer over [3,4-b] by a 7:1 ratio.
Stability of the Dioxolane Ring
The methylenedioxy group is susceptible to acid-catalyzed hydrolysis. Stabilization is achieved by using electron-withdrawing substituents on the quinoline core.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-(4-ethoxyphenyl)-5-(3-methoxybenzyl)-5H-[1,3]dioxolo[4,5-g]pyrazolo[4,3-c]quinoline, and how can reaction conditions be optimized?
- Methodological Answer : Synthesis typically involves multi-step heterocyclic coupling. For example, a pyrazoloquinoline core can be functionalized via nucleophilic substitution or Friedel-Crafts alkylation. Key steps include:
- Using chloroform as a solvent with triethylamine to facilitate acid chloride coupling (e.g., for benzyl group introduction) .
- Monitoring reaction progress via TLC/HPLC to optimize time (e.g., 18 hours for acylation) and temperature (room temperature to 80°C) .
- Purification via column chromatography with gradients of ethyl acetate/hexane to isolate intermediates.
Q. Which spectroscopic techniques are critical for characterizing this compound, and how should conflicting spectral data be resolved?
- Methodological Answer :
- 1H/13C NMR : Assign methoxy (δ 3.3–3.9 ppm) and ethoxy (δ 1.3–1.5 ppm) groups first. Pyrazoline protons appear as multiplet signals (δ 5.3–5.9 ppm) .
- Mass Spectrometry : Confirm molecular ion peaks (e.g., [M+H]+) and fragmentation patterns to validate the fused heterocyclic structure .
- Contradiction Resolution : Cross-validate with X-ray crystallography (if crystals are obtainable) to resolve ambiguities in NOESY or HMBC correlations .
Q. What in vitro pharmacological assays are suitable for initial activity screening?
- Methodological Answer :
- Use randomized block designs with split-plot arrangements to test dose-response relationships (e.g., anticonvulsant or kinase inhibition assays). Include positive controls (e.g., carbamazepine) and negative controls (vehicle-only) .
- Prioritize cell-based assays (e.g., SH-SY5Y neurons for neuroactivity) with ATP-level normalization to minimize false positives .
Advanced Research Questions
Q. How can computational modeling elucidate the compound’s mechanism of action when experimental data conflicts with theoretical predictions?
- Methodological Answer :
- Perform molecular docking (e.g., AutoDock Vina) to map binding interactions with target proteins (e.g., GABA receptors). Compare results with mutagenesis studies to identify critical residues .
- Use MD simulations (AMBER/CHARMM) to assess stability of ligand-receptor complexes over 100+ ns trajectories. Discrepancies between in silico and in vitro IC50 values may suggest allosteric binding or metabolite interference .
Q. What strategies address contradictions in pharmacokinetic data (e.g., bioavailability vs. metabolic stability)?
- Methodological Answer :
- Conduct hepatic microsome assays (human/rat) with LC-MS/MS quantification to identify primary metabolites. Compare CYP450 isoform activity (e.g., CYP3A4 vs. CYP2D6) .
- Use compartmental pharmacokinetic modeling to reconcile low bioavailability (e.g., due to first-pass metabolism) with prolonged half-life (e.g., tissue distribution) .
Q. How should researchers design studies to investigate environmental fate and ecotoxicological impacts of this compound?
- Methodological Answer :
- Follow long-term environmental partitioning protocols :
- Measure soil/water partition coefficients (log Koc) and biodegradation rates under aerobic/anaerobic conditions .
- Use mesocosm experiments to assess bioaccumulation in aquatic organisms (e.g., Daphnia magna) and trophic transfer effects .
- Apply ecological risk assessment frameworks (e.g., Quotient Method) to model chronic exposure thresholds .
Theoretical and Methodological Frameworks
Q. Which theoretical frameworks guide structure-activity relationship (SAR) studies for this compound?
- Methodological Answer :
- Link SAR to quantitative structure-activity relationship (QSAR) models using descriptors like logP, polar surface area, and H-bond donors. Validate with partial least squares regression .
- Incorporate conceptual frameworks from bioisosteric replacement (e.g., substituting ethoxy with methoxy groups) to refine hypotheses .
Q. What statistical methods are optimal for analyzing non-linear dose-response data in preclinical studies?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
